molecular formula C14H15NO4S B2615042 methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate CAS No. 138779-98-3

methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate

Cat. No.: B2615042
CAS No.: 138779-98-3
M. Wt: 293.34
InChI Key: RPTHIFDXAAOPDG-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate is a chemical compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a methylbenzenesulfonyl group and an acetate ester. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

methyl 2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-11-3-5-13(6-4-11)20(17,18)15-8-7-12(10-15)9-14(16)19-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTHIFDXAAOPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a pyrrole derivative, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate. Compounds containing pyrrole and sulfonamide moieties have demonstrated cytotoxic activity against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies .

Antimicrobial Activity

Research has also indicated that derivatives of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate exhibit antimicrobial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Case Study: Anticancer Evaluation

In a notable study conducted by the National Cancer Institute (NCI), methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate was evaluated for its anticancer potential using a panel of human tumor cell lines. The results indicated significant growth inhibition rates, with some derivatives showing IC50 values in the low micromolar range, suggesting strong anticancer activity .

Case Study: Synthesis and Characterization

A comprehensive synthesis study reported the successful preparation of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate along with detailed characterization using NMR spectroscopy and mass spectrometry. This research provided insights into the structural integrity and stability of the compound, which is essential for further biological testing .

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, depending on the target enzyme .

Comparison with Similar Compounds

Similar compounds to methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate include:

The uniqueness of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate (CAS Number: 138779-98-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrrole ring and a sulfonyl group, which are known to influence its reactivity and biological interactions. Below is a summary of its key properties:

PropertyValue
Molecular Weight253.31 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number138779-98-3

The biological activity of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tosyl group enhances the compound's binding affinity, potentially leading to inhibition of specific enzyme pathways. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, particularly against Gram-positive bacteria .
  • Antiproliferative Effects : Some derivatives of pyrrole compounds have shown significant antiproliferative activity against cancer cell lines such as HeLa cells .

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate against various bacterial strains. For instance, compounds with similar structures have been tested for their activity against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Activity

In vitro assays have demonstrated that certain pyrrole derivatives exhibit cytotoxic effects on cancer cells. The mechanism appears to involve the induction of apoptosis in cancer cell lines, with IC50 values ranging from 0.9 to 16.0 nM for related compounds . The presence of the sulfonyl group is believed to enhance these effects by facilitating cellular uptake and interaction with molecular targets involved in cell proliferation.

Case Studies

Several case studies highlight the potential applications of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate:

  • Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of this compound against multiple strains, revealing significant inhibition at concentrations as low as 1 mM. This study underscores the potential for developing new antibacterial agents derived from pyrrole structures .
  • Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects on cancer cell lines, demonstrating that modifications in the pyrrole structure can lead to enhanced antiproliferative activity. The study emphasized structure-activity relationships that can guide future drug design efforts .

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